molecular formula C16H14N2O2 B12637353 2-Methyl-8,9,10,11-tetrahydro-5H-indolo[3,2-c]quinoline-6,7-dione CAS No. 920276-19-3

2-Methyl-8,9,10,11-tetrahydro-5H-indolo[3,2-c]quinoline-6,7-dione

Cat. No.: B12637353
CAS No.: 920276-19-3
M. Wt: 266.29 g/mol
InChI Key: HAJRFVIMMMCZBH-UHFFFAOYSA-N
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Description

2-Methyl-8,9,10,11-tetrahydro-5H-indolo[3,2-c]quinoline-6,7-dione (CAS 920276-19-3) is an indoloquinoline dione derivative with a molecular formula of C16H14N2O2 and a molecular weight of 266.29500 g/mol . This tricyclic compound features a fused indole and quinoline structure, a class of heterocycles that has received considerable attention in medicinal and materials science due to its presence in biologically active natural products and potent drugs . Compounds based on the indolo[3,2-c]quinoline core are of significant research interest as innovative candidates for diverse clinical applications, given the broad pharmacological activities associated with quinoline and indole hybrids, including antibacterial, antiviral, anticancer, and antimalarial properties . The structural motif of fusing heterocyclic scaffolds like indole with quinoline is a recognized strategy in drug discovery to enhance lipophilicity and receptor-binding affinities, thereby improving biological efficacy . Researchers utilize this For Research Use Only compound in exploratory studies focused on synthesizing novel therapeutic agents, investigating structure-activity relationships (SAR), and probing mechanisms of action. Not for human or veterinary diagnostic or therapeutic uses.

Properties

CAS No.

920276-19-3

Molecular Formula

C16H14N2O2

Molecular Weight

266.29 g/mol

IUPAC Name

2-methyl-8,9,10,11-tetrahydro-5H-indolo[3,2-c]quinoline-6,7-dione

InChI

InChI=1S/C16H14N2O2/c1-8-5-6-10-9(7-8)15-14(16(20)18-10)13-11(17-15)3-2-4-12(13)19/h5-7,17H,2-4H2,1H3,(H,18,20)

InChI Key

HAJRFVIMMMCZBH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C3=C2NC4=C3C(=O)CCC4

Origin of Product

United States

Preparation Methods

Fischer Indole Synthesis

One of the most common methods for synthesizing indole derivatives is the Fischer indole synthesis. This method involves the reaction of phenylhydrazines with ketones or aldehydes to form indoles.

General Procedure:

  • Starting Materials: 3,4-dihydro-1H-benzazepine-2,5-diones and phenylhydrazines.

  • Reaction Conditions: The reaction is typically conducted in acidic conditions to facilitate cyclization.

  • Yield: This method has been reported to yield various indole derivatives with good efficiency.

This method has been adapted to synthesize various derivatives of indoloquinolines by modifying the substituents on the starting materials.

Oxidative Ring Contraction

Another effective method involves oxidative ring contraction of paullones to yield the desired indoloquinoline structure.

General Procedure:

  • Reagents: Paullones are treated with NHPI (N-hydroxyphthalimide) and cobalt(II) acetate in DMF under an oxygen atmosphere.

  • Process: The mixture is stirred at elevated temperatures while oxygen is bubbled through.

  • Purification: The resultant precipitate is filtered and washed with water before being dried under vacuum.

This method has shown promising results in synthesizing various indoloquinoline derivatives with high selectivity.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions can also be employed to introduce substituents at specific positions on the indole ring.

General Procedure:

  • Starting Material: Indole derivatives are treated with electrophiles under basic conditions.

  • Outcome: This approach allows for functionalization at the 6-position of the indole ring, which is crucial for generating diverse derivatives of 2-Methyl-8,9,10,11-tetrahydro-5H-indolo[3,2-c]quinoline-6,7-dione.

Catalytic Dehydrogenation

Catalytic dehydrogenation is another method used to form quinoline derivatives from their corresponding amines.

General Procedure:

  • Reagents: The amine precursor undergoes dehydrogenation using palladium on carbon or other suitable catalysts.

  • Conditions: The reaction typically requires elevated temperatures and can be performed under inert atmosphere conditions.

This method provides a straightforward route to access quinoline structures which can then be further modified to obtain the target compound.

Method Starting Materials Key Reagents Conditions Yield (%)
Fischer Indole Synthesis 3,4-Dihydro-1H-benzazepine and phenylhydrazine Acidic medium Heat Variable
Oxidative Ring Contraction Paullones NHPI, Cobalt(II) acetate DMF, Oxygen bubbling High
Nucleophilic Substitution Indole derivatives Electrophiles Basic conditions Moderate
Catalytic Dehydrogenation Amines Palladium catalyst Elevated temperature High

Chemical Reactions Analysis

Types of Reactions

2-Methyl-8,9,10,11-tetrahydro-5H-indolo[3,2-c]quinoline-6,7-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indoles, quinolines, and tetrahydroquinolines, which have significant biological and chemical properties .

Scientific Research Applications

Anticancer Activity

1.1 Mechanism of Action

Research indicates that indole derivatives, including 2-Methyl-8,9,10,11-tetrahydro-5H-indolo[3,2-c]quinoline-6,7-dione, exhibit potent anticancer properties. These compounds are known to inhibit tubulin polymerization and induce apoptosis in cancer cells. For instance, studies have demonstrated that certain indole derivatives can effectively bind to the colchicine site of tubulin, thereby disrupting microtubule dynamics essential for cell division .

1.2 Case Studies

A study published in Nature Reviews Cancer highlighted the effectiveness of indole derivatives in targeting multidrug-resistant cancer cell lines. The results showed that compounds with specific substitutions at the indole nitrogen significantly enhanced cytotoxicity against these resistant lines . Another investigation focused on the synthesis of various substituted indoles and their evaluation for anticancer activity revealed that modifications at the C-3 position substantially increased potency against breast cancer cells .

Study Findings Reference
Indole Derivatives in Cancer TherapyIndole derivatives inhibit tubulin polymerization and induce apoptosis.
Targeting Multidrug ResistanceEnhanced cytotoxicity observed in modified indoles against resistant cancer cells.

Neuropharmacological Applications

2.1 Neuroprotective Effects

Indole derivatives have also been studied for their neuroprotective properties. Research indicates that these compounds can modulate neurotransmitter systems and exhibit antioxidant activity, which is beneficial in neurodegenerative conditions such as Alzheimer's disease . The ability to cross the blood-brain barrier enhances their potential as therapeutic agents in treating neurological disorders.

2.2 Case Studies

A notable study examined the effects of various indole derivatives on neuronal cell lines exposed to oxidative stress. The findings suggested that specific structural modifications led to increased neuroprotection by reducing oxidative damage and promoting cell survival . Furthermore, another research effort demonstrated that these compounds could enhance cognitive function in animal models through modulation of cholinergic pathways .

Study Findings Reference
Neuroprotective Properties of IndolesIndoles reduce oxidative stress and promote neuronal survival.
Cognitive Enhancement in Animal ModelsModulation of cholinergic pathways improves cognitive function.

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step reactions starting from simpler indole precursors. Recent advancements have introduced more efficient synthetic routes that utilize environmentally friendly reagents and conditions . The development of novel derivatives with enhanced bioactivity is ongoing.

Mechanism of Action

The mechanism of action of 2-Methyl-8,9,10,11-tetrahydro-5H-indolo[3,2-c]quinoline-6,7-dione involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and influencing cellular processes. The compound’s structure allows it to participate in hydrogen bonding, hydrophobic interactions, and π-π stacking, which are crucial for its biological activity .

Comparison with Similar Compounds

Chromenoquinoline-diones

  • Example: 7-Aryl-10,11-dihydro-7H-chromeno[4,3-b]quinoline-6,8(9H,12H)-dione derivatives (e.g., compound 2e from ).
  • Key Differences: Core Structure: Chromenoquinoline-diones incorporate a chromene (benzopyran) ring fused to quinoline, whereas the target compound has an indole fused to quinoline. Substituents: Compound 2e features a methoxy group on the phenyl ring, while the target compound has a methyl group at position 2.
  • Activity: Chromenoquinoline-diones exhibit moderate cytotoxicity (IC50: 11.1–55.7 µM in K562, LS180, and MCF-7 cell lines).

Tetrahydro-6H-indolo[2,3-b]quinolines

  • Example : Synthesized via copper-catalyzed reactions using 3-alkylindolin-2-imine hydrochlorides ().
  • Key Differences: Ring Fusion: The indoloquinoline fusion in these derivatives is at positions [2,3-b], contrasting with the [3,2-c] fusion in the target compound. Reduction State: These compounds are partially reduced (tetrahydro), similar to the target compound.
  • Synthesis: A simplified method involving DIBAL-H reduction and copper catalysis is noted for these analogs.

Tetrahydroquinolino[2′,3′:8,7]cyclooct[b]indoles

  • Example: 6-Chloro-12-methyl-7,8,9,10-tetrahydro(pyrazino[2′′,3′′-e′]pyrido)-[2′,3′:8,7]cyclooct[b]indole ().
  • Key Differences: Macrocyclic Structure: Incorporates a cyclooctane ring fused to indole-quinoline, increasing structural complexity. Functional Groups: Contains pyrazine/pyrido substituents absent in the target compound.

Aza-Benzophenothiazine Derivatives

  • Example: 13-Bromo-8-methoxy-1,9,12,15-tetraazabenzo[a][1,4]benzothiazino[3,2-c]phenothiazine ().
  • Key Differences: Heteroatom Density: These compounds feature multiple nitrogen and sulfur atoms, unlike the target compound’s oxygen-dominated dione group. Synthetic Complexity: Requires multi-step reactions with specialized reagents (e.g., 2-amino-3,5-dibromopyrazine).

Data Tables

Table 1: Structural and Functional Comparison

Compound Class Core Structure Key Substituents Cytotoxicity (IC50) Synthesis Method
Target Compound Indolo[3,2-c]quinoline-dione 2-Methyl, 6,7-dione Not reported Not described in evidence
Chromenoquinoline-diones Chromeno[4,3-b]quinoline Aryl, methoxy 11.1–55.7 µM Silica sulfuric acid/NaNO2
Tetrahydroindolo[2,3-b]quinolines Indolo[2,3-b]quinoline Alkyl groups Not tested Copper catalysis, DIBAL-H
Cyclooct[b]indoles Cyclooctane-fused indole Chloro, pyrazino-pyrido Not tested Multi-step (Schemes 4–5)

Research Findings and Implications

  • Chromenoquinoline-diones require oxidation steps for dione formation.
  • Biological Activity: While the target compound’s cytotoxicity is unreported, chromenoquinoline-diones with methoxy groups (e.g., 2e) show moderate activity, suggesting that substituent position and electronics significantly influence potency.
  • Safety Considerations: A dimethyl-substituted indoloquinoline analog (CAS 4295-33-4) is classified as hazardous if inhaled, indicating that similar compounds may require stringent handling protocols.

Biological Activity

2-Methyl-8,9,10,11-tetrahydro-5H-indolo[3,2-c]quinoline-6,7-dione is a compound belonging to the indole family, which has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H14N2O2
  • Molecular Weight : 254.28 g/mol
  • IUPAC Name : this compound

Anticancer Properties

Recent studies have highlighted the anticancer potential of indole derivatives, including this compound. This compound has demonstrated significant cytotoxic activity against various cancer cell lines.

  • Mechanism of Action :
    • The compound induces apoptosis in cancer cells through the activation of mitochondrial pathways and the generation of reactive oxygen species (ROS) .
    • It has been shown to inhibit key enzymes involved in cancer progression, including topoisomerase I and II .
  • Case Studies :
    • In a study involving the NCI-60 panel of human cancer cell lines, this compound exhibited variable growth inhibition across different cell types. Notably, it showed strong activity against leukemia and breast cancer cell lines .
    • A specific case study reported an IC50 value of 0.6 µM against HCT116 colon cancer cells, indicating potent activity compared to standard chemotherapeutic agents .

Neuroprotective Effects

Emerging research suggests that compounds within the indole family may possess neuroprotective properties.

  • Mechanism :
    • The neuroprotective effects are attributed to the modulation of neuroinflammatory responses and the protection against oxidative stress in neuronal cells .
  • Research Findings :
    • Experimental models have shown that treatment with this compound reduces neuronal apoptosis and improves cognitive functions in models of neurodegeneration .

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound.

ParameterValue
SolubilityModerate
BioavailabilityHigh
MetabolismHepatic
ExcretionRenal

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 2-Methyl-8,9,10,11-tetrahydro-5H-indolo[3,2-c]quinoline-6,7-dione?

  • Methodology : Heterogeneous catalysis using Cu/zeolite-Y under reflux conditions in ethanol has been shown to shorten reaction times and improve yields (e.g., 75–92%). This method leverages Brønsted and Lewis acid sites on the catalyst for cyclocondensation of indole-1,3-dione, aromatic aldehydes, and dimedone . Alternative routes include Suzuki-Miyaura coupling with Pd(PPh₃)₄ catalysts and Cs₂CO₃ in DME, followed by column chromatography for purification .

Q. How is structural characterization performed for this compound?

  • Techniques :

  • FT-IR : Identifies functional groups (e.g., carbonyl stretches at ~1680–1720 cm⁻¹ for dione moieties) .
  • NMR : ¹H and ¹³C NMR confirm substitution patterns and methyl group integration (e.g., methyl protons at δ ~2.5 ppm) .
  • XRD : Validates crystallinity and molecular packing, particularly for intermediates like indoloquinoline derivatives .
  • GC-MS/HRMS : Confirms molecular weight and fragmentation patterns .

Q. What basic biological assays are used to evaluate its activity?

  • Kinase Inhibition : Radioactive kinase assays (e.g., ERK1/2 inhibition) measure IC₅₀ values. ATP-competitive inhibition can be confirmed via kinetic studies (e.g., Ki determination using Lineweaver-Burk plots) .
  • Cytotoxicity : MTT assays against cancer cell lines (e.g., K562, MCF-7) quantify IC₅₀ values, with methoxy-substituted derivatives showing moderate activity (IC₅₀: 11.1–55.7 µM) .

Advanced Research Questions

Q. How can researchers address contradictions in reported IC₅₀ values for kinase inhibition?

  • Resolution Strategies :

  • Assay Variability : Standardize ATP concentrations (e.g., 10–100 µM) and pre-incubation times to account for competitive binding kinetics .
  • Cell Line Selection : Use isogenic cell lines with/without MAPK pathway mutations to isolate ERK-specific effects .
  • Structural Optimization : Modify substituents (e.g., methyl vs. fluoro groups) to enhance selectivity, as seen in ERK2 inhibition (IC₅₀: 0.16 µM for compound 6 ) .

Q. What strategies optimize catalytic systems for synthesizing this compound?

  • Catalyst Design :

  • Recyclability : Cu/zeolite-Y retains ~85% yield after 5 cycles due to stable Brønsted acid sites .
  • Characterization : Use BET surface area analysis and pyridine-FTIR to quantify acid site density (e.g., 0.8 mmol/g Lewis acid sites) .
    • Solvent Optimization : Ethanol minimizes byproducts vs. DMF, which may promote side reactions .

Q. How can computational methods enhance understanding of structure-activity relationships?

  • DFT Calculations : Predict binding interactions (e.g., H-bonding between carbonyl groups and ERK2's hinge region) .
  • Molecular Docking : Validate ATP-competitive binding modes using crystallographic ERK2 structures (PDB: 4QTB) .

Q. What advanced pharmacological models are used for in vivo evaluation?

  • NCI-60 Panel Screening : Assess broad-spectrum antitumor activity across 60 cell lines to identify sensitive cancer types .
  • Pharmacokinetics : Microsomal stability assays (e.g., human liver microsomes) evaluate metabolic degradation rates (t₁/₂ > 60 min for optimal bioavailability) .

Data Contradiction Analysis

Q. Why do cytotoxicity results vary between studies?

  • Key Factors :

  • Substituent Effects : Meta-methoxy groups (e.g., compound 2e ) enhance cytotoxicity vs. unsubstituted derivatives due to improved membrane permeability .
  • Cell Line Heterogeneity : LS180 (colon cancer) may show resistance due to ABC transporter overexpression .
    • Mitigation : Use standardized cell culture conditions (e.g., 10% FBS, 48-h incubation) and validate results with clonogenic assays .

Methodological Recommendations

  • Synthesis : Prioritize Cu/zeolite-Y for scalability and low catalyst loading (5 wt%) .
  • Characterization : Combine XRD and TEM to correlate crystallinity with catalytic activity .
  • Biological Testing : Include positive controls (e.g., vemurafenib for ERK inhibition) to benchmark activity .

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